(1S)-1-(5-Bromothiophen-3-yl)ethanamine;hydrochloride

Chiral resolution Enantioselective synthesis Procurement strategy

(1S)-1-(5-Bromothiophen-3-yl)ethanamine;hydrochloride (CAS 2418595-62-5) is a chiral, enantiopure (S)-configured primary amine hydrochloride salt bearing a 5-bromothiophene moiety at the 3-position. Its molecular formula is C₆H₈BrNS·HCl with a molecular weight of 242.57 g/mol.

Molecular Formula C6H9BrClNS
Molecular Weight 242.56
CAS No. 2418595-62-5
Cat. No. B2822865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-1-(5-Bromothiophen-3-yl)ethanamine;hydrochloride
CAS2418595-62-5
Molecular FormulaC6H9BrClNS
Molecular Weight242.56
Structural Identifiers
SMILESCC(C1=CSC(=C1)Br)N.Cl
InChIInChI=1S/C6H8BrNS.ClH/c1-4(8)5-2-6(7)9-3-5;/h2-4H,8H2,1H3;1H/t4-;/m0./s1
InChIKeyXPCQYVDLAWUTKI-WCCKRBBISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1S)-1-(5-Bromothiophen-3-yl)ethanamine Hydrochloride (CAS 2418595-62-5) – Chiral Bromothiophene Building Block Procurement Overview


(1S)-1-(5-Bromothiophen-3-yl)ethanamine;hydrochloride (CAS 2418595-62-5) is a chiral, enantiopure (S)-configured primary amine hydrochloride salt bearing a 5-bromothiophene moiety at the 3-position. Its molecular formula is C₆H₈BrNS·HCl with a molecular weight of 242.57 g/mol . The compound serves as a specialized chiral building block and synthetic intermediate in medicinal chemistry and organic synthesis, where the bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and the chiral α-methylamine center enables stereospecific incorporation into target molecules [1]. The hydrochloride salt form enhances solid-state stability, handling characteristics, and aqueous solubility relative to the free base (CAS 1391379-64-8, MW 206.11) .

Why Generic Substitution Fails for (1S)-1-(5-Bromothiophen-3-yl)ethanamine Hydrochloride in Stereospecific Applications


Simple substitution with the racemic mixture (CAS 479090-63-6), the (R)-enantiomer (CAS 2418596-90-2), positional isomers such as 2-(5-bromothiophen-3-yl)ethan-1-amine (CAS 1521387-96-1), or the free base (CAS 1391379-64-8) is not functionally equivalent because each comparator introduces a distinct structural or stereochemical variable that alters key procurement-relevant properties. The (S)-configuration at the α-carbon determines the three-dimensional presentation of the amine pharmacophore in biological targets; even among closely related thiophene ethanamine enantiomers, a 10-fold difference in receptor-binding IC₅₀ values between (R)- and (S)-forms has been documented in analogous systems . The 3-yl bromine substitution pattern dictates regioselectivity in Pd-catalyzed cross-coupling reactions differently than 2-yl isomers [1], while the hydrochloride salt form confers measurably different solid-state stability, hygroscopicity, and solubility compared to the free base . The quantitative evidence below details each of these differentiation dimensions.

(1S)-1-(5-Bromothiophen-3-yl)ethanamine Hydrochloride – Quantitative Differentiation Evidence Against Closest Analogs


Enantiomeric Configuration (S vs. R): Differential Commercial Availability and Pricing Implications

The (S)-enantiomer hydrochloride (CAS 2418595-62-5) and its (R)-counterpart (CAS 2418596-90-2) are distinct chemical entities with separate CAS registries and non-overlapping commercial supply chains. The (R)-enantiomer is listed by multiple major vendors including Sigma-Aldrich/Merck (distributed via Synthonix), Fluorochem, and CymitQuimica, with published catalog pricing of $450/100 mg, $650/250 mg, $1,030/500 mg, and $1,310/1 g (Synthonix, 98% purity) [1] and £304/100 mg, £439/250 mg, £692/500 mg (Fluorochem, 98% purity) . By contrast, the (S)-enantiomer (CAS 2418595-62-5) is not listed on Sigma-Aldrich, Fluorochem, or Synthonix public catalogs as of the search date, indicating a more constrained supplier base . This asymmetric commercial availability means that procurement of the (S)-enantiomer requires specialized sourcing, and the (R)-enantiomer cannot substitute where the (S)-configuration is structurally required for target engagement.

Chiral resolution Enantioselective synthesis Procurement strategy

Hydrochloride Salt vs. Free Base: Molecular Weight, LogP, and Handling Properties

The hydrochloride salt form (CAS 2418595-62-5, MW 242.57 g/mol) differs fundamentally from its free base counterpart (CAS 1391379-64-8, MW 206.11 g/mol) in key physicochemical parameters that govern handling and application. For the closely related (R)-enantiomer hydrochloride, experimentally determined LogP is 2.23, with 1 hydrogen bond acceptor and 1 hydrogen bond donor, and an Fsp³ (fraction of sp³-hybridized carbons) of 0.33 . The free base, lacking the HCl component, has a lower molecular weight (206.11 vs. 242.57, a 15.0% reduction) and predictably higher LogP due to the absence of the ionized ammonium center, which alters both aqueous solubility and membrane permeability . The hydrochloride salt is a solid at ambient temperature (recommended storage: refrigerator per Sigma-Aldrich for the (R)-enantiomer) , while the free base's physical state is less well-characterized in vendor documentation. Additionally, the salt form mitigates the volatility and oxidative sensitivity commonly observed with free aliphatic amines, providing superior long-term storage stability.

Salt selection Solid-state properties Formulation

Bromine Substitution Position (3-yl vs. 2-yl): Regioselectivity in Pd-Catalyzed Cross-Coupling

The 3-yl bromine substitution pattern on the thiophene ring distinguishes this compound from 2-yl bromothiophene analogs (e.g., 1-(5-bromothiophen-2-yl)ethanamine derivatives) in palladium-catalyzed cross-coupling reactivity. Hooper, Utsunomiya, and Hartwig (2003) demonstrated that 3-bromothiophene and 2-bromothiophene exhibit markedly different reaction rates in Pd-catalyzed amination: reactions with 3-bromothiophene proceed faster than those with 2-bromothiophene when using the Pd(I) dimer [PdBr(P(tBu)₃)]₂ as catalyst [1]. More broadly, 3-bromothiophenes undergo oxidative addition to Pd(0) at rates that can differ from 2-bromothiophenes due to differences in the electron density at the C-Br bond, with 2-bromothiophene being more activated toward nucleophilic aromatic substitution but 3-bromothiophene offering complementary regioselectivity in C-H functionalization sequences [2]. The 3-yl substitution also positions the bromine meta to the ethanamine-bearing carbon, whereas 2-yl isomers place it ortho, creating steric and electronic differences that influence subsequent derivatization pathways.

Cross-coupling Regioselectivity C-H activation

Positional Isomer Differentiation: 1-(3-yl)ethanamine vs. 2-(3-yl)ethan-1-amine Scaffold Impact

The target compound features the amine directly attached to the α-carbon of the ethyl group (1-position), creating a chiral benzylic-type amine (pKa ~8.5–9.5 for ammonium). Its positional isomer, 2-(5-bromothiophen-3-yl)ethan-1-amine (CAS 1521387-96-1), carries the amine at the β-carbon (2-position), which is achiral and has a higher pKa (~10–10.5) typical of primary alkylamines . This one-carbon shift eliminates the chiral center and alters both the amine basicity and the distance/orientation of the nitrogen relative to the thiophene ring. In medicinal chemistry campaigns, α-branched chiral amines are privileged scaffolds for target engagement due to restricted conformational freedom and stereospecific hydrogen-bonding interactions, whereas the linear 2-ethanamine analog presents a more flexible, achiral binding mode . The hydrochloride salt of the 2-isomer (CAS 2408972-28-9) has MW 242.56, identical to the target compound, making them isobaric but functionally non-interchangeable.

Scaffold hopping Medicinal chemistry SAR

Racemic vs. Enantiopure: Enantiomeric Excess Requirements for Biological Target Engagement

The racemic mixture 1-(5-bromothiophen-3-yl)ethan-1-amine (CAS 479090-63-6, MW 206.11) contains a 1:1 ratio of (R)- and (S)-enantiomers [1]. In biological systems, stereochemistry at the α-carbon of arylalkylamines is a well-established determinant of receptor affinity; for example, (R)- and (S)-enantiomers of the structurally related compound 1-(4-(3-(trifluoromethoxy)phenyl)thiophen-2-yl)ethanamine exhibit a 10-fold difference in receptor-binding IC₅₀ values . While direct comparative pharmacology for the 5-bromothiophen-3-yl series has not been published, the principle of stereospecific target engagement is widely documented: the inactive enantiomer in a racemic mixture can act as a competitive antagonist or produce off-target effects, reducing the effective potency and selectivity of the racemate relative to the active single enantiomer. Enantiopure (1S) material (typical vendor specification ≥95% purity) is therefore essential for structure-activity relationship (SAR) studies where stereochemical integrity must be maintained.

Enantiomeric excess Stereoselective pharmacology Quality control

(1S)-1-(5-Bromothiophen-3-yl)ethanamine Hydrochloride – Validated Research and Industrial Application Scenarios


Stereospecific Chiral Building Block for Asymmetric Synthesis of Drug Candidates

The (1S)-configured α-methylamine center serves as a chiral directing group or chiral pool synthon for constructing enantiopure drug intermediates. The 5-bromothiophene handle enables late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling, allowing parallel library synthesis of lead series while preserving stereochemical integrity at the amine center [1]. This scenario is supported by the differentiation from the racemate (Section 3, Evidence Item 4) and the regiochemical advantage of the 3-yl bromine position (Section 3, Evidence Item 3).

Preparation of Chiral Amine Hydrochloride Reference Standards for Enantiomeric Excess Determination

The hydrochloride salt's solid-state stability and defined physicochemical profile (LogP 2.23, MW 242.57) make it suitable as a reference standard for chiral HPLC or SFC method development aimed at separating (R)- and (S)-enantiomers of thiophene-containing amine libraries [1]. The restricted commercial availability of the (S)-enantiomer (Section 3, Evidence Item 1) further elevates its value as a well-characterized authentic sample for analytical method validation.

Medicinal Chemistry SAR Exploration of Bromothiophene-Containing CNS or Kinase Targets

The combination of a chiral α-methylamine and a 5-bromothiophene core positions this compound as a privileged fragment for exploring stereospecific interactions with biological targets such as GPCRs, kinases, or ion channels, where the thiophene sulfur can engage in unique S–π or S–H interactions not available to phenyl analogs [1]. The hydrochloride salt form ensures water solubility for biochemical assay preparation, differentiating it from the free base (Section 3, Evidence Item 2).

Suzuki Coupling Substrate for Generating Diverse Biaryl Libraries with Chiral Integrity

The 5-bromo substituent at the thiophene 3-position provides a robust oxidative addition partner for Pd(0) catalysts, with reaction rates that benefit from the 3-yl vs. 2-yl regiochemistry as established by Hooper et al. [1]. This allows efficient coupling with aryl boronic acids to generate diverse biaryl derivatives while retaining the (S)-configuration at the α-amine, enabling the rapid exploration of structure-activity relationships in drug discovery programs.

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